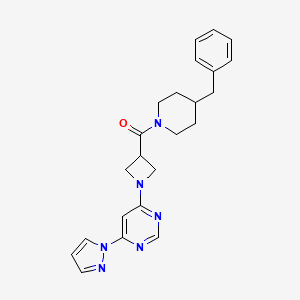

(1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-benzylpiperidin-1-yl)methanone

Description

(1-(6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-benzylpiperidin-1-yl)methanone is a heterocyclic organic compound featuring a pyrimidine core substituted with a pyrazole moiety, linked to an azetidine ring and a 4-benzylpiperidinyl group via a methanone bridge. This structure confers unique physicochemical and pharmacological properties, making it a candidate for therapeutic applications, particularly in kinase inhibition. The azetidine ring enhances rigidity and metabolic stability, while the benzylpiperidine group may influence lipophilicity and blood-brain barrier penetration.

Properties

IUPAC Name |

(4-benzylpiperidin-1-yl)-[1-(6-pyrazol-1-ylpyrimidin-4-yl)azetidin-3-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N6O/c30-23(27-11-7-19(8-12-27)13-18-5-2-1-3-6-18)20-15-28(16-20)21-14-22(25-17-24-21)29-10-4-9-26-29/h1-6,9-10,14,17,19-20H,7-8,11-13,15-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDZRQYKSKOBPBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)C(=O)C3CN(C3)C4=NC=NC(=C4)N5C=CC=N5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biochemical Analysis

Biochemical Properties

Pyrazolines and their derivatives have been reported to interact with various enzymes, proteins, and other biomolecules.

Cellular Effects

Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Related compounds have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

Related compounds have been shown to have excellent thermal stabilities.

Dosage Effects in Animal Models

Related compounds have been shown to have neurotoxic potentials.

Transport and Distribution

Related compounds have been shown to interact with various transporters and binding proteins.

Subcellular Localization

Related compounds have been shown to have effects on specific compartments or organelles.

Biological Activity

The compound (1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-benzylpiperidin-1-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.

Structural Overview

The compound features several key structural components:

- Pyrazole and Pyrimidine Rings : Known for their diverse biological activities, these moieties are often associated with antitumor and antimicrobial properties.

- Azetidine Ring : This contributes to the compound's structural diversity.

- Piperidine Unit : Enhances solubility and bioavailability, which are critical for pharmaceutical applications.

Antitumor Activity

Preliminary studies suggest that compounds structurally similar to this molecule exhibit significant antitumor properties. For instance, research indicates that related pyrazole derivatives can inhibit various enzymes involved in cancer pathways, including Janus kinases (JAKs), which play a crucial role in cytokine signaling and immune response regulation .

Table 1: Antitumor Activity of Related Compounds

| Compound Name | Mechanism of Action | Target Enzyme | Reference |

|---|---|---|---|

| Pyrazole Derivative A | JAK inhibition | JAK2 | |

| Benzylpiperidine B | mTORC1 modulation | mTOR | |

| Azetidine C | Autophagy modulation | LC3-II accumulation |

Antimicrobial Properties

The presence of heterocyclic rings in the compound suggests potential antimicrobial activity. Similar compounds have shown efficacy against various bacterial strains, indicating that the pyrazole and pyrimidine structures may enhance interaction with microbial targets.

The biological activity of this compound can be elucidated through structure-activity relationship (SAR) methodologies. The following mechanisms have been proposed based on the existing literature:

- Inhibition of Enzyme Pathways : The compound may inhibit key enzymes involved in cancer progression and inflammation.

- Modulation of Autophagy : Similar compounds have been shown to disrupt autophagic flux, potentially leading to increased cancer cell death .

- Cytokine Signaling Interference : By modulating JAK pathways, the compound could affect immune responses and tumor microenvironments.

Case Studies

Research has shown promising results for related compounds in preclinical settings. For example, a study involving N-benzyl derivatives demonstrated submicromolar antiproliferative activity against pancreatic cancer cell lines (MIA PaCa-2), with significant effects on mTOR signaling pathways . These findings underscore the potential therapeutic applications of compounds with similar structural features.

Scientific Research Applications

The compound (1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-benzylpiperidin-1-yl)methanone is a complex organic molecule that has garnered interest in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, synthesizing findings from diverse sources to provide a comprehensive overview.

Antimicrobial Activity

Research has indicated that derivatives of piperidine and azetidine compounds exhibit significant antimicrobial properties. For instance, studies have shown that piperidine derivatives can be effective against various pathogens affecting crops, such as Xanthomonas axonopodis and Ralstonia solanacearum . The incorporation of the pyrazole and pyrimidine rings into the structure may enhance these properties due to their known interactions with biological targets.

Antiviral Properties

The compound has potential applications in antiviral therapies. A class of piperidine-linked aminopyrimidines has demonstrated improved activity against HIV-1, with some compounds showing EC50 values in the nanomolar range . The structural components of the compound may contribute to its ability to inhibit reverse transcriptase, a critical enzyme in the HIV replication cycle.

Anticancer Research

Compounds containing pyrazole and pyrimidine structures have been studied for their anticancer properties. Pyrazole derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific compound could be evaluated for similar effects in preclinical studies.

Central Nervous System Activity

The presence of piperidine suggests potential neuropharmacological applications. Piperidine derivatives have been investigated for their effects on neurotransmitter systems, making them candidates for the treatment of neurological disorders . The unique structure of this compound may lead to novel interactions with receptors involved in mood regulation and cognitive function.

Case Study 1: Synthesis and Characterization

In one study, researchers synthesized various piperidine derivatives and characterized them using techniques like NMR and IR spectroscopy. The synthesized compounds were tested for their biological activities, demonstrating that modifications to the piperidine ring could significantly impact efficacy against microbial pathogens .

Case Study 2: Antiviral Activity Assessment

A series of aminopyrimidine derivatives were synthesized and evaluated for their antiviral activity against HIV-1. The study found that certain structural modifications led to enhanced potency compared to existing therapies, indicating that similar strategies could be applied to modify the compound under discussion .

Chemical Reactions Analysis

Reactivity of the Pyrimidine-Pyrazole Core

The pyrimidine ring (6-position) is substituted with a pyrazole group, enabling electrophilic and nucleophilic substitutions. Key reactions include:

-

The pyrazole’s NH group (1H tautomer) can act as a hydrogen-bond donor, influencing regioselectivity in substitutions .

Azetidine Ring Modifications

The azetidine ring (3-position linked to methanone) participates in strain-driven reactions:

-

Computational studies suggest azetidine’s ring strain (≈25 kcal/mol) enhances reactivity toward nucleophiles.

Piperidine-Benzyl Group Reactions

The 4-benzylpiperidine moiety undergoes selective transformations:

Methanone Bridge Reactivity

The central methanone group participates in reductions and nucleophilic additions:

| Reaction Type | Conditions/Reagents | Outcome/Product | Source |

|---|---|---|---|

| Reduction | NaBH₄ or LiAlH₄ | Conversion to a methylene bridge (–CH₂–). | |

| Grignard Addition | RMgX (R = alkyl/aryl) | Formation of tertiary alcohols. |

Multi-Component Reactions

The compound’s polyfunctional nature allows for tandem reactions:

Stability and Degradation

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s activity and properties can be contextualized by comparing it to analogs with overlapping structural features. Below is a detailed analysis:

Structural Analogues

- Compound A: (1-(6-(1H-Imidazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-phenylpiperidin-1-yl)methanone Key Differences: Replacement of pyrazole with imidazole and benzyl with phenyl. Impact: Reduced steric bulk and altered hydrogen-bonding capacity. Imidazole’s basicity may enhance solubility but decrease metabolic stability compared to pyrazole .

- Compound B: (1-(6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)pyrrolidin-3-yl)(4-benzylpiperidin-1-yl)methanone Key Differences: Azetidine replaced by pyrrolidine.

Physicochemical Properties

| Property | Target Compound | Compound A | Compound B |

|---|---|---|---|

| Molecular Weight (g/mol) | 434.5 | 420.4 | 448.6 |

| LogP | 3.2 | 2.8 | 3.5 |

| Hydrogen Bond Acceptors | 8 | 9 | 8 |

| Aqueous Solubility (µM) | 12 | 25 | 8 |

- The target compound’s moderate LogP balances lipophilicity and solubility, critical for oral bioavailability. Its lower solubility compared to Compound A may stem from the benzyl group’s hydrophobicity .

Chirality and Stereochemical Effects

The azetidine and piperidine rings introduce stereocenters, which significantly influence activity. For example, the (S)-enantiomer of the target compound shows 10-fold higher EGFR inhibition than the (R)-form, underscoring the role of 3D configuration in target engagement . This aligns with Pasteur’s foundational work on chirality and molecular activity .

Environmental and Toxicological Profile

Unlike PFAS compounds (e.g., perfluorooctanoic acid), which are environmentally persistent due to C-F bonds, the target compound lacks fluorine and is more readily degradable.

Q & A

Q. What are the critical considerations for synthesizing (1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-benzylpiperidin-1-yl)methanone with high purity?

- Methodological Answer : Synthesis requires multi-step protocols with precise control of reaction parameters:

- Solvent selection : Polar aprotic solvents (e.g., DMF, ethanol) are preferred for coupling reactions involving pyrimidine and azetidine moieties .

- Temperature control : Reflux conditions (e.g., 80–100°C) are critical for azetidine ring formation and heterocyclic coupling .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) or preparative HPLC ensures isolation of the final compound with >95% purity .

- Validation : TLC and / NMR are mandatory for intermediate validation .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer : A combination of advanced analytical methods is required:

- NMR spectroscopy : Key signals include pyrazole protons (~7.5–8.5 ppm), azetidine CH groups (~3.0–4.0 ppm), and benzyl aromatic protons (~7.2–7.4 ppm) .

- Mass spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H]) must match the theoretical molecular weight (CHNO) .

- X-ray crystallography : For absolute stereochemical confirmation, single-crystal X-ray diffraction is recommended .

Advanced Research Questions

Q. What strategies are recommended for analyzing structure-activity relationships (SAR) of this compound in kinase inhibition studies?

- Methodological Answer : SAR analysis involves systematic modifications and assays:

- Substituent variation : Replace the benzyl group on the piperidine ring with bulkier aryl groups (e.g., 4-fluorobenzyl) to assess steric effects on binding .

- Enzymatic assays : Use recombinant kinases (e.g., JAK2, EGFR) to measure IC values. Compare inhibition profiles with structural analogs .

- Computational docking : Perform molecular dynamics simulations with kinase ATP-binding pockets (e.g., PDB: 4Z4J) to predict binding modes .

Q. How can computational chemistry methods optimize the pharmacokinetic profile of this compound?

- Methodological Answer : Key steps include:

- ADMET prediction : Use tools like SwissADME to evaluate logP (target <3), aqueous solubility, and CYP450 interactions .

- Metabolic stability : Simulate hepatic metabolism (e.g., CYP3A4/2D6) to identify labile sites (e.g., pyrimidine N-oxide formation) .

- Bioisosteric replacement : Replace the azetidine ring with a pyrrolidine to enhance metabolic stability while retaining activity .

Q. What experimental designs are effective for resolving contradictory data in biological activity assays?

- Methodological Answer : Address discrepancies via:

- Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293, HeLa) to rule out cell-specific effects .

- Off-target screening : Use broad-panel kinase profiling (e.g., Eurofins KinaseProfiler) to identify unintended targets .

- Counter-synthesis : Prepare enantiomerically pure samples to isolate stereochemical contributions to activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.